2,4-Diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
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Overview
Description
2,4-Diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks for various pharmacologically active molecules
Mechanism of Action
Target of Action
Quinazoline derivatives, a class to which this compound belongs, have been reported to interact with a variety of targets, including enzymes of mycobacterial tuberculosis such as dihydrofolate reductase (dhfr), pantothenate kinase (mt pank), and fad-containing oxidoreductase dpre1 .
Mode of Action
It is known that quinazoline derivatives can interact with their targets in a variety of ways, often leading to inhibition of the target’s function .
Biochemical Pathways
Quinazoline derivatives have been shown to affect a variety of biochemical pathways, often related to the function of their targets .
Result of Action
Quinazoline derivatives have been shown to have a variety of effects, often related to the inhibition of their targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid typically involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. This reaction occurs under mild conditions and is characterized by excellent yields. The process is straightforward and involves the following steps:
Formation of α-aminoamidine: This is achieved by reacting aniline with ethyl glyoxalate.
Cyclization: The α-aminoamidine undergoes cyclization with bis-benzylidene cyclohexanones to form the tetrahydroquinazoline ring.
The reaction conditions are mild, and the workup is relatively simple, making this method efficient for the synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the electrophile used.
Scientific Research Applications
2,4-Diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of drugs with antibacterial, antifungal, and anticancer activities.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: These compounds share a similar core structure but differ in their functional groups and biological activities.
Dihydroquinazoline derivatives: These are reduced forms of quinazolines and have distinct pharmacological properties.
Uniqueness
2,4-Diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit key enzymes makes it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
2,4-diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c10-7-5-3-4(8(14)15)1-2-6(5)12-9(11)13-7/h4H,1-3H2,(H,14,15)(H4,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKLVDMQUXYRHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)C(=NC(=N2)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281809 |
Source
|
Record name | 2,4-diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70281809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6974-25-0 |
Source
|
Record name | NSC23115 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23115 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70281809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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